molecular formula C14H9NO2 B6375573 3-Cyano-5-(4-formylphenyl)phenol CAS No. 1261982-62-0

3-Cyano-5-(4-formylphenyl)phenol

Cat. No.: B6375573
CAS No.: 1261982-62-0
M. Wt: 223.23 g/mol
InChI Key: DMXDDZKQRVBYEL-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-formylphenyl)phenol is a multifunctional aromatic compound characterized by a phenolic core substituted with a cyano (-CN) group at the 3-position and a formyl (-CHO) group at the 4-position of the adjacent phenyl ring. This structure confers unique electronic and reactive properties:

  • Cyano group: A strong electron-withdrawing group (EWG) that enhances acidity of the phenolic -OH and stabilizes negative charges via resonance.
  • Formyl group: Another EWG that can participate in condensation reactions (e.g., Schiff base formation) or act as a directing group in further functionalization .
  • Phenolic -OH: Provides hydrogen-bonding capability and influences solubility in polar solvents.

Properties

IUPAC Name

3-(4-formylphenyl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-11-5-13(7-14(17)6-11)12-3-1-10(9-16)2-4-12/h1-7,9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXDDZKQRVBYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684647
Record name 4'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-62-0
Record name 4'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(4-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes a combination of aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time, making it efficient for laboratory and industrial applications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign reagents and conditions is preferred to ensure sustainability and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-formylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The formyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols and related compounds.

Scientific Research Applications

3-Cyano-5-(4-formylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-formylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The cyano and formyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Structural Analogs and Functional Group Effects

The following compounds share structural similarities but differ in substituents, leading to distinct properties:

Compound Name Functional Groups Key Properties/Applications Reference
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol -CN, -SO₂N(CH₃)₂ Enhanced acidity due to sulfonamide EWG; potential pharmacological activity via H-bonding
3-Chloro-5-(4-hydroxymethylphenyl)phenol -Cl, -CH₂OH Chloro (EWG) increases electrophilicity; hydroxymethyl (-CH₂OH) enables etherification or oxidation
Azomethines with triphenylamine cores -CHO, -N=CH- (imine) High thermal stability (up to 400°C); tunable optoelectronic properties for solar cells
COF-5 (Covalent Organic Framework) Boronate ester linkages High surface area (1590 m²/g); porous architecture for gas storage/catalysis

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Effects: The cyano and formyl groups in 3-Cyano-5-(4-formylphenyl)phenol synergistically lower the HOMO energy, making it a stronger electron acceptor compared to analogs with single EWGs (e.g., 3-Chloro-5-(4-hydroxymethylphenyl)phenol). This property is advantageous in charge-transfer materials .
  • Reactivity: The formyl group enables Schiff base formation, a key step in synthesizing azomethines (as in ) or COFs (as in ). In contrast, the hydroxymethyl group in 3-Chloro-5-(4-hydroxymethylphenyl)phenol permits etherification but lacks condensation reactivity .

Thermal and Solubility Behavior

  • Thermal Stability: Azomethines with triphenylamine cores exhibit decomposition temperatures above 400°C due to rigid conjugated backbones . The target compound’s stability is expected to be moderate, as EWGs like -CN and -CHO may reduce thermal resilience compared to alkylated analogs. COFs (e.g., COF-5) show exceptional stability (up to 600°C) owing to covalent boron-oxygen bonds, a feature absent in monomeric phenolic derivatives .
  • Solubility :

    • The target compound’s polar substituents (-CN, -CHO, -OH) suggest solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas analogs with hydrophobic groups (e.g., hexyloxy in azomethines) exhibit improved organic solvent compatibility .

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